XL-418 XL-418 XL418 is a novel anticancer compound.
Serine/Threonine Kinase Inhibitor XL418 is a selective, orally active small molecule, targeting protein kinase B (PKB or AKT) and ribosomal protein S6 Kinase (p70S6K), with potential antineoplastic activity. XL418 inhibits the activities of PKB and p70S6K, both acting downstream of phosphoinosotide-3 kinase (PI3K). These kinases are often upregulated in a variety of cancers. Inhibition of PKB by this agent will induce apoptosis, while inhibition of p70S6K will result in the inhibition of translation within tumor cells.
Brand Name: Vulcanchem
CAS No.: 871343-09-8
VCID: VC0548429
InChI: InChI=1S/C26H32BrF3N8O/c1-17-19(31-6-9-36-7-2-3-8-36)14-18(21(39)4-5-26(28,29)30)15-20(17)37-10-12-38(13-11-37)25-22-23(27)34-35-24(22)32-16-33-25/h14-16,31H,2-13H2,1H3,(H,32,33,34,35)
SMILES: CC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5
Molecular Formula: C26H32BrF3N8O
Molecular Weight: 609.5 g/mol

XL-418

CAS No.: 871343-09-8

Cat. No.: VC0548429

Molecular Formula: C26H32BrF3N8O

Molecular Weight: 609.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

XL-418 - 871343-09-8

Specification

CAS No. 871343-09-8
Molecular Formula C26H32BrF3N8O
Molecular Weight 609.5 g/mol
IUPAC Name 1-[3-[4-(3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-4-methyl-5-(2-pyrrolidin-1-ylethylamino)phenyl]-4,4,4-trifluorobutan-1-one
Standard InChI InChI=1S/C26H32BrF3N8O/c1-17-19(31-6-9-36-7-2-3-8-36)14-18(21(39)4-5-26(28,29)30)15-20(17)37-10-12-38(13-11-37)25-22-23(27)34-35-24(22)32-16-33-25/h14-16,31H,2-13H2,1H3,(H,32,33,34,35)
Standard InChI Key IKBSEBRGSVFUHM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5
Canonical SMILES CC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5
Appearance Solid powder

Introduction

Chemical Structure and Properties

XL-418 is a complex organic molecule with specific structural characteristics that enable its targeted inhibitory functions. The compound possesses a bromine-containing pyrazolopyrimidine core connected to a piperazine ring system, with additional functional groups that contribute to its pharmacological properties.

Molecular Composition

XL-418 has the molecular formula C₂₆H₃₂BrF₃N₈O, containing a diverse array of elements that contribute to its unique biological activity profile . The presence of bromine and trifluoromethyl groups likely enhances the compound's binding affinity to its target kinases, while the multiple nitrogen-containing heterocycles facilitate specific protein interactions. The compound's systematic IUPAC name is 1-[3-[4-(3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-4-methyl-5-(2-pyrrolidin-1-ylethylamino)phenyl]-4,4,4-trifluorobutan-1-one, reflecting its complex structural arrangement .

Structural Identifiers

The compound's structure can be represented through various chemical notation systems, providing researchers with standardized methods for identification and analysis.

Identifier TypeValue
SMILESCC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5
InChIKeyIKBSEBRGSVFUHM-UHFFFAOYSA-N
InChIInChI=1S/C26H32BrF3N8O/c1-17-19(31-6-9-36-7-2-3-8-36)14-18(21(39)4-5-26(28,29)30)15-20(17)37-10-12-38(13-11-37)25-22-23(27)34-35-24(22)32-16-33-25/h14-16,31H,2-13H2,1H3,(H,32,33,34,35)

These standardized notations enable computational analysis, structure-based drug design efforts, and database indexing of XL-418 .

Mass Spectrometry Characteristics

Mass spectrometry provides valuable data for XL-418 identification and analysis. The table below presents predicted collision cross-section (CCS) values for various adducts of XL-418, which are crucial for analytical characterization:

Adductm/zPredicted CCS (Ų)
[M+H]⁺609.19078241.2
[M+Na]⁺631.17272239.9
[M+NH₄]⁺626.21732239.1
[M+K]⁺647.14666242.4
[M-H]⁻607.17622238.1
[M+Na-2H]⁻629.15817238.9
[M]⁺608.18295238.5
[M]⁻608.18405238.5

Biological Mechanism of Action

XL-418's therapeutic potential stems from its specific inhibitory action on two critical kinases within the PI3K signaling pathway. This dual targeting represents a strategic approach to addressing cancer cell survival mechanisms.

Target Kinases

XL-418 functions as a dual inhibitor of protein kinase B (PKB/AKT) and S6 Kinase (S6K), both of which are downstream effectors of the phosphoinositide-3 kinase (PI3K) signaling pathway . This pathway plays a pivotal role in regulating cellular processes including metabolism, growth, proliferation, and survival. By targeting both AKT and S6K simultaneously, XL-418 potentially offers more comprehensive pathway inhibition than agents targeting single components alone.

Significance of the PI3K Pathway in Cancer

The PI3K signaling pathway is frequently dysregulated in human cancers through various mechanisms, including activating mutations, amplification of pathway components, or loss of negative regulators. Activation of AKT and S6K within this pathway is a common event in tumor development, promoting cell proliferation, survival, and resistance to therapeutic interventions . This makes these kinases particularly attractive targets for cancer therapy.

Importantly, this pathway remains "inadequately addressed by current therapies," according to Exelixis' documentation, highlighting the unmet medical need that XL-418 aims to address . The compound represents one of the first dual inhibitors of AKT and S6K to enter clinical development, potentially offering a novel approach to targeting cancer cell survival mechanisms.

Preclinical Research Findings

Prior to filing its IND application, Exelixis conducted extensive preclinical studies to evaluate XL-418's efficacy and mechanism of action.

Efficacy in Tumor Models

Preclinical investigations demonstrated that XL-418 exhibits potent inhibitory activity against both AKT and S6K in experimental models . The compound effectively reduced tumor growth in multiple cancer models, with particularly promising results observed in breast and lung adenocarcinoma studies . These findings suggest broad potential utility across different cancer types characterized by PI3K pathway activation.

Apoptotic Induction and Therapeutic Synergy

One of the most significant aspects of XL-418's mechanism is its ability to induce apoptosis (programmed cell death) in tumor cells through inhibition of AKT . This directly addresses one of the hallmark features of cancer—resistance to cell death signals—and represents a critical aspect of the compound's anticancer activity.

Additionally, preclinical data indicated that XL-418 enhances the effects of other targeted therapies, suggesting potential applications in combination treatment regimens . Notably, the compound appears to sensitize tumor cells to a wide range of chemotherapeutic agents, potentially lowering the effective dose required for these therapies and reducing associated toxicities.

Clinical Development Status

As of early 2007, XL-418 transitioned from preclinical investigation to early clinical development, marking an important milestone in its development trajectory.

Investigational New Drug Application

On January 30, 2007, Exelixis, Inc. announced the submission of an investigational new drug (IND) application to the U.S. Food and Drug Administration for XL-418 . This regulatory filing represents a critical step in the drug development process, authorizing the initiation of human clinical trials following preclinical safety and efficacy evaluation.

Development Context

At the time of the IND filing, XL-418 was positioned within Exelixis' broader oncology pipeline, which included 11 compounds in or about to enter clinical development, with four compounds already in Phase II clinical programs . The company expressed plans to file at least three additional INDs for other compounds in 2007, indicating an active development portfolio focused on novel cancer therapeutics.

The development of XL-418 aligns with the growing interest in targeted cancer therapies and the recognition that the PI3K pathway represents a critical vulnerability in many tumor types. To quote Exelixis' announcement: "To our knowledge, XL-418 is the first dual inhibitor of AKT and S6K to enter clinical development," highlighting the compound's innovative mechanism of action within the oncology drug development landscape .

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